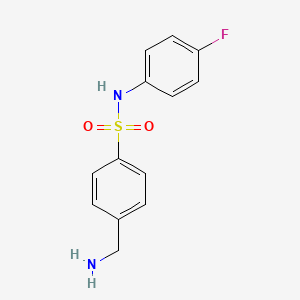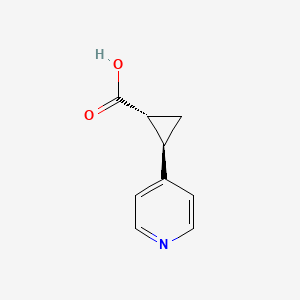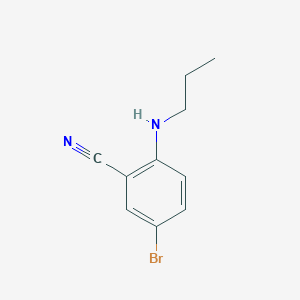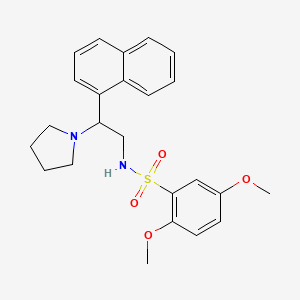![molecular formula C18H25N3O4S B2646672 5-((2-(1,3-dioxolan-2-yl)ethyl)thio)-6-isobutyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 942002-38-2](/img/structure/B2646672.png)
5-((2-(1,3-dioxolan-2-yl)ethyl)thio)-6-isobutyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((2-(1,3-dioxolan-2-yl)ethyl)thio)-6-isobutyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[2,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-(1,3-dioxolan-2-yl)ethyl)thio)-6-isobutyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde.
Introduction of the Isobutyl and Dimethyl Groups: Alkylation reactions are used to introduce the isobutyl and dimethyl groups at the desired positions on the pyrido[2,3-d]pyrimidine core.
Attachment of the 1,3-Dioxolan-2-yl Group: This step involves the reaction of the pyrido[2,3-d]pyrimidine derivative with a 1,3-dioxolane derivative under suitable conditions.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can target the pyrido[2,3-d]pyrimidine core, potentially altering its electronic properties.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the pyrido[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols, amines, and alkoxides are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage may yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at specific positions on the pyrido[2,3-d]pyrimidine core.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound’s potential bioactivity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes. It may also serve as a lead compound for drug discovery efforts.
Medicine
The compound’s potential therapeutic properties could be explored for the treatment of various diseases. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug development.
Industry
In industrial applications, the compound could be used in the development of new materials with specific properties, such as polymers, coatings, and catalysts.
作用机制
The mechanism of action of 5-((2-(1,3-dioxolan-2-yl)ethyl)thio)-6-isobutyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function.
相似化合物的比较
Similar Compounds
6-Isobutyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: Lacks the 1,3-dioxolan-2-yl and thioether groups.
5-((2-(1,3-dioxolan-2-yl)ethyl)thio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: Lacks the isobutyl group.
Uniqueness
The presence of the 1,3-dioxolan-2-yl group and the thioether linkage in 5-((2-(1,3-dioxolan-2-yl)ethyl)thio)-6-isobutyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione distinguishes it from similar compounds. These functional groups contribute to its unique chemical properties and potential biological activity.
属性
IUPAC Name |
5-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-1,3-dimethyl-6-(2-methylpropyl)pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-11(2)9-12-10-19-16-14(17(22)21(4)18(23)20(16)3)15(12)26-8-5-13-24-6-7-25-13/h10-11,13H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPWBKJLUYJQSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CN=C2C(=C1SCCC3OCCO3)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(2,6-dichlorophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one](/img/structure/B2646589.png)
![2-[cyano(3-ethylphenyl)amino]-N-(2-methoxyphenyl)acetamide](/img/structure/B2646590.png)

![4-benzyl-2-(3-fluorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2646594.png)
![2-{2-[(1E)-[2-(2-fluorophenyl)hydrazin-1-ylidene]methyl]-1H-pyrrol-1-yl}-1,3-thiazole](/img/structure/B2646595.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methylbenzamide](/img/structure/B2646598.png)

![ethyl 4-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate](/img/structure/B2646601.png)

![1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenethylurea](/img/structure/B2646605.png)
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethyl)phenyl)ethanone](/img/structure/B2646606.png)

![2,3,4,5-Tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine;hydrochloride](/img/structure/B2646608.png)
![N-[(5-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2646610.png)
